molecular formula C12H17N5OS2 B11009830 2-[(3-methylbutyl)amino]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide

2-[(3-methylbutyl)amino]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide

Cat. No.: B11009830
M. Wt: 311.4 g/mol
InChI Key: XOBXWUDICJODNA-UHFFFAOYSA-N
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Description

2-[(3-methylbutyl)amino]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of 2-[(3-methylbutyl)amino]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by the cyclization of appropriate precursors under specific conditions.

    Introduction of the Thiazole Ring: The thiazole ring is then introduced through a series of reactions involving the appropriate starting materials.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-[(3-methylbutyl)amino]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(3-methylbutyl)amino]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, including antimicrobial, antifungal, and anticancer properties.

    Agriculture: The compound is explored for its use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

    Materials Science: It is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(3-methylbutyl)amino]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological pathways affected by the compound. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-[(3-methylbutyl)amino]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide include other thiadiazole and thiazole derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example:

    Thiadiazole Derivatives: These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

    Thiazole Derivatives: These compounds are also studied for their biological activities and potential use in various fields, including medicinal chemistry and materials science.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities, making it a compound of interest for further research and development.

Properties

Molecular Formula

C12H17N5OS2

Molecular Weight

311.4 g/mol

IUPAC Name

2-(3-methylbutylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C12H17N5OS2/c1-7(2)4-5-13-11-14-9(6-19-11)10(18)15-12-17-16-8(3)20-12/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,17,18)

InChI Key

XOBXWUDICJODNA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CSC(=N2)NCCC(C)C

Origin of Product

United States

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